毛蕊花糖苷E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

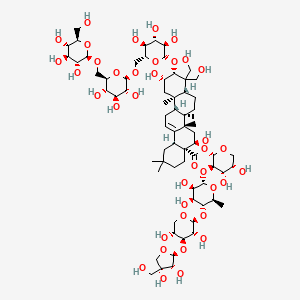

Platycoside E is a triterpenoid saponin compound primarily found in the roots of Platycodon grandiflorum, commonly known as balloon flower. This compound is part of a larger group of platycosides, which are known for their diverse pharmacological activities. Platycoside E has garnered significant attention due to its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties .

科学研究应用

Chemistry: Used as a precursor for the synthesis of other bioactive saponins.

Biology: Studied for its role in modulating cellular processes and gene expression.

Medicine: Investigated for its anti-inflammatory, antioxidant, and anti-cancer properties.

Industry: Utilized in the production of nutraceuticals and functional foods due to its health benefits.

生化分析

Biochemical Properties

Platycoside E can be enzymatically converted to platycodin D via β-D-glucosidase hydrolysis . This interaction with β-D-glucosidase, an enzyme that breaks down glycosidic bonds, is a key aspect of its biochemical role .

Cellular Effects

Platycodin D is known for its various nutraceutical activities, which could imply potential cellular impacts of Platycoside E .

Molecular Mechanism

The molecular mechanism of Platycoside E largely involves its conversion to platycodin D. This process is facilitated by the enzyme β-D-glucosidase, which hydrolyzes the sugar moieties of Platycoside E, transforming it into platycodin D .

Temporal Effects in Laboratory Settings

Research on the temporal effects of Platycoside E in laboratory settings is limited. Its stability and potential long-term effects on cellular function could be inferred from studies on platycodin D, its derivative .

Metabolic Pathways

Platycoside E is involved in the biosynthetic pathway of platycodin D, with β-D-glucosidase playing a crucial role in this process

准备方法

Synthetic Routes and Reaction Conditions: Platycoside E can be synthesized through enzymatic hydrolysis of its precursor compounds. The enzymatic preparation involves the use of glycoside hydrolases, such as snailase, which can transform deapio-platycoside E and platycoside E into their respective products with high conversion efficiency . The optimal conditions for this enzymatic reaction include a temperature of 43°C, an enzyme load of 15%, and a reaction time of 22 hours .

Industrial Production Methods: Industrial production of platycosides, including Platycoside E, often involves extraction from the roots of Platycodon grandiflorum. The extraction process typically includes drying the roots, followed by solvent extraction using ethanol or methanol. The crude extract is then subjected to column chromatography for purification . High-speed counter-current chromatography has also been employed for the comprehensive separation of platycosides .

化学反应分析

Types of Reactions: Platycoside E undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The hydrolysis of platycoside E can be catalyzed by β-glucosidase, leading to the formation of platycodin D . Oxidation reactions can modify the functional groups on the platycoside molecule, potentially altering its bioactivity .

Common Reagents and Conditions:

Hydrolysis: β-glucosidase enzyme, optimal pH 6.0, temperature 40°C.

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Major Products:

Hydrolysis: Platycodin D.

Oxidation: Various oxidized derivatives of platycoside E.

作用机制

Platycoside E exerts its effects through multiple molecular pathways. It has been shown to inhibit the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, it modulates the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase . Platycoside E also affects gene expression related to apoptosis and cell proliferation, contributing to its anti-cancer properties .

相似化合物的比较

Platycoside E is structurally similar to other platycosides, such as platycodin D and platycoside D. it is unique in its specific sugar moieties and glycosidic linkages, which contribute to its distinct bioactivity . Similar compounds include:

属性

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H112O38/c1-25-50(103-57-49(90)51(30(76)18-94-57)104-61-53(91)68(93,23-73)24-98-61)44(85)48(89)58(99-25)105-52-37(78)29(75)17-95-60(52)107-62(92)69-12-11-63(2,3)13-27(69)26-7-8-34-64(4)14-28(74)54(67(21-71,22-72)35(64)9-10-65(34,5)66(26,6)15-36(69)77)106-59-47(88)43(84)40(81)33(102-59)20-97-56-46(87)42(83)39(80)32(101-56)19-96-55-45(86)41(82)38(79)31(16-70)100-55/h7,25,27-61,70-91,93H,8-24H2,1-6H3/t25-,27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37-,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+,48+,49+,50-,51-,52+,53-,54-,55+,56+,57-,58-,59-,60-,61-,64+,65+,66+,68+,69+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSYJZBVJYXHEK-SNQGWRGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H112O38 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1549.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2416596.png)

![N-[(2,6-Difluorophenyl)methyl]-2-methoxyacetamide](/img/structure/B2416599.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2416603.png)

![[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride](/img/structure/B2416604.png)

![2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride](/img/structure/B2416608.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)